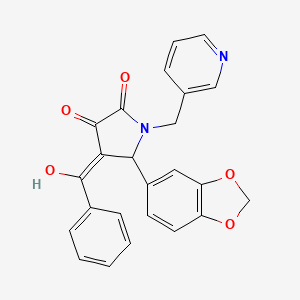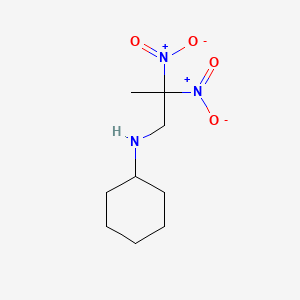![molecular formula C31H42N2O4 B11518078 3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11518078.png)
3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate is a complex organic compound with a unique structure that includes multiple aromatic rings and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with a suitable carbonyl compound to form the corresponding ester. This ester is then reacted with an amine derivative to form the final carbamate structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-[4-(4-{[(3,4-dimethylanilino)carbonyl]amino}benzyl)phenyl]-N-(3,4-dimethylphenyl)urea: Shares structural similarities but differs in its functional groups and reactivity.
N-(3,4-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE: Another related compound with different applications and properties.
Uniqueness
3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate stands out due to its unique combination of aromatic and cyclohexyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C31H42N2O4 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) N-[4-[[4-[(3,4-dimethylphenoxy)carbonylamino]cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C31H42N2O4/c1-20-5-15-28(17-22(20)3)36-30(34)32-26-11-7-24(8-12-26)19-25-9-13-27(14-10-25)33-31(35)37-29-16-6-21(2)23(4)18-29/h5-6,15-18,24-27H,7-14,19H2,1-4H3,(H,32,34)(H,33,35) |
InChI Key |
QLSBETFCLRVGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)OC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517998.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11518000.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11518020.png)
![2-[(E)-(2-{4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11518039.png)
![N-(3-Nitrodibenzo[b,f]oxepin-1-yl)cyclohexanecarboxamide](/img/structure/B11518041.png)
acetate](/img/structure/B11518044.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(4,6-dimethylnicotinonitrile)](/img/structure/B11518048.png)
![ethyl 5-acetyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11518053.png)

![ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518057.png)


